molecular formula C28H21N3O2 B11541381 N-(4-methoxyphenyl)-2,3-diphenylquinoxaline-6-carboxamide

N-(4-methoxyphenyl)-2,3-diphenylquinoxaline-6-carboxamide

Cat. No.: B11541381
M. Wt: 431.5 g/mol
InChI Key: JQLXHCFIRVJOHS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core substituted with methoxyphenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,3-diphenylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with benzil to form the intermediate 2,3-diphenylquinoxaline. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the quinoxaline ring can produce a dihydroquinoxaline compound.

Scientific Research Applications

N-(4-methoxyphenyl)-2,3-diphenylquinoxaline-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in cellular function. The exact pathways and molecular targets are still under investigation, but its ability to induce apoptosis in cancer cells has been noted.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2,3-diphenylquinoxaline: Lacks the carboxamide group but shares a similar core structure.

    2,3-diphenylquinoxaline: A simpler analog without the methoxyphenyl and carboxamide substitutions.

    N-(4-methoxyphenyl)-quinoxaline-6-carboxamide: Similar but lacks the diphenyl groups.

Uniqueness

N-(4-methoxyphenyl)-2,3-diphenylquinoxaline-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and diphenyl substitutions enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H21N3O2

Molecular Weight

431.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,3-diphenylquinoxaline-6-carboxamide

InChI

InChI=1S/C28H21N3O2/c1-33-23-15-13-22(14-16-23)29-28(32)21-12-17-24-25(18-21)31-27(20-10-6-3-7-11-20)26(30-24)19-8-4-2-5-9-19/h2-18H,1H3,(H,29,32)

InChI Key

JQLXHCFIRVJOHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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